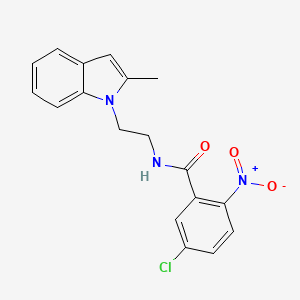

5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide

Description

5-Chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide (molecular formula: C₁₈H₁₆ClN₃O₃; molecular weight: 357.79 g/mol) is a benzamide derivative characterized by a nitro group at the 2-position of the benzene ring, a chlorine substituent at the 5-position, and a 2-methylindole moiety linked via an ethyl chain to the amide nitrogen . Its structure (SMILES: Cc1cc2ccccc2n1CCNC(c1cc(ccc1N+=O)[Cl])=O) highlights the interplay of aromatic and heterocyclic components, which may influence its biological activity and binding interactions .

Properties

IUPAC Name |

5-chloro-N-[2-(2-methylindol-1-yl)ethyl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3/c1-12-10-13-4-2-3-5-16(13)21(12)9-8-20-18(23)15-11-14(19)6-7-17(15)22(24)25/h2-7,10-11H,8-9H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICMIALHZULVOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Nitration: The nitration of 5-chlorobenzamide to introduce the nitro group at the 2-position.

Indole Formation: The formation of the indole ring through a Fischer indole synthesis, using 2-methyl-1H-indole as a starting material.

Coupling Reaction: The coupling of the indole derivative with the nitrated benzamide under appropriate conditions to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of oxidized products.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, nucleophiles (e.g., amines, thiols), and oxidizing agents (e.g., potassium permanganate).

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

Industry: In the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, and the nitro and chloro groups may contribute to the compound’s overall activity by influencing its binding affinity and selectivity .

Comparison with Similar Compounds

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide

- Structure : Differs in the substitution of the nitro group (2-nitro in the target compound) with a methoxy group (2-methoxy) and the addition of a hydroxysulfonamide moiety on the phenyl ring.

- Key Data : Higher polarity (due to sulfonamide and hydroxyl groups) compared to the target compound, likely reducing logP and enhancing solubility.

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

- Structure : Features a methoxy-substituted indole (5-methoxy) and lacks the nitro group.

- Physicochemical Properties: Molecular weight 328.8 g/mol, logP 3.9, and two hydrogen bond donors.

- Applications: Limited data on biological activity, but structural similarity suggests possible overlap with serotonin receptor modulation.

4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide

- Structure: Contains a diethylaminoethyl side chain and acetylated amine, differing significantly in substitution pattern.

- Functional Impact: The diethylamino group enhances basicity, influencing solubility and membrane permeability. Used as a reference standard in pharmaceutical analysis .

Physicochemical and Pharmacokinetic Comparison

*Estimated based on sulfonamide group contributions.

NLRP3 Inflammasome Inhibition

The hydroxysulfonamide analogue (2-methoxy substitution) showed superior NLRP3 inhibitory activity (IC₅₀: 50 nM) compared to the target compound, attributed to the sulfonamide group’s interaction with the ASC protein .

Antimicrobial and Antiparasitic Potential

Clonitralid, a structurally related benzamide, is used as a molluscicide due to its nitro and chloro substituents, which disrupt mitochondrial function in target organisms . The target compound’s indole moiety may enhance penetration into eukaryotic cells, suggesting unexplored antiparasitic applications.

SAR Insights

- Nitro vs. Methoxy Groups : Nitro groups enhance electron-withdrawing effects, stabilizing aromatic systems but increasing metabolic susceptibility. Methoxy groups improve metabolic stability but reduce polarity .

- Indole Substitution : 2-Methylindole in the target compound may enhance hydrophobic interactions, while 5-methoxyindole (in analogue 2.1.2) could modulate serotonin receptor affinity .

Biological Activity

Chemical Structure and Properties

5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide features a complex structure that includes:

- A chlorine atom at the 5-position of the benzamide ring.

- A nitro group at the 2-position.

- An indole moiety connected through an ethyl linker.

This unique configuration suggests potential interactions with various biological targets, particularly in cancer therapy and enzyme inhibition.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibition of Kinases : Research has shown that related compounds can effectively inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation. The IC50 values for such compounds often range from nanomolar to micromolar concentrations, indicating potent activity against various cancer cell lines .

Table 1: Comparison of IC50 Values of Related Compounds

| Compound Name | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound A (similar structure) | EGFR | 0.47 |

| Compound B | VEGFR | 5.4 |

| This compound | TBD | TBD |

The mechanism of action for compounds like this compound typically involves:

- Inhibition of Tyrosine Kinases : By binding to the ATP-binding site of kinases, these compounds prevent phosphorylation events that lead to cell proliferation.

- Induction of Apoptosis : Some studies have reported that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

A notable case study involved a series of synthesized derivatives based on the indole scaffold, where researchers demonstrated enhanced cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The study highlighted how modifications in the side chains influenced biological activity, emphasizing structure-activity relationships (SAR).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.